![molecular formula C20H18F3N3O3 B2372795 N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide CAS No. 2380068-63-1](/img/structure/B2372795.png)
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide, also known as MMB-TDZ, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMB-TDZ belongs to the class of benzoxazole derivatives and has been studied for its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in various cellular processes. Specifically, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival. This inhibition leads to a decrease in cell viability and an increase in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be due to the inhibition of protein kinase CK2.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide in lab experiments is its potency and specificity as an enzyme inhibitor. This allows for precise control over cellular processes and can help elucidate the role of specific enzymes in various biological pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide. One area of interest is the development of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide and its potential applications in drug development. Finally, more research is needed to explore the neuroprotective effects of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-aminophenol to form 3-(trifluoromethyl)benzamide. This intermediate is then reacted with 3-(morpholin-4-ylmethyl)phenol in the presence of a base to form N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)14-3-1-2-13(10-14)19(27)24-15-4-5-18-16(11-15)17(25-29-18)12-26-6-8-28-9-7-26/h1-5,10-11H,6-9,12H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTFHZJAWUSSKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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